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Compound of Interest

Compound Name: Menthyl isovalerate

Cat. No.: B3434772

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Menthyl Isovalerate, a widely used flavoring and fragrance agent. The guide details the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition. This information is crucial for
the quality control, structural elucidation, and characterization of Menthyl Isovalerate in
research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Menthyl Isovalerate. The NMR
data is predicted based on the known chemical shifts of the menthol and isovalerate moieties,
providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Menthyl Isovalerate (CDCls)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~4.70 ddd 1H H-3 (menthyl)
~2.20 d 2H -CHz2- (isovalerate)
~2.10 m 1H -CH- (isovalerate)
~1.90 - 1.60 m 4H Menthyl ring protons
~1.50-1.30 m 2H Menthyl ring protons
~1.00 - 0.85 m 3H Menthyl ring protons
-CH(CHs3s)2
~0.95 d 6H _
(isovalerate)
~0.90 d 3H -CHs (menthyl)
~0.75 d 6H -CH(CHs)2 (menthyl)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted *3C NMR Spectroscopic Data for Menthyl Isovalerate (CDClIs)

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b3434772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (ppm) Assignment
~172.5 C=0 (ester)

~74.5 C-3 (menthyl)
~50.0 C-4 (menthyl)
~47.0 C-2 (menthyl)
~43.5 -CH:- (isovalerate)
~34.0 C-6 (menthyl)
~31.5 C-8 (menthyl)
~26.5 C-1 (menthyl)
~25.5 -CH- (isovalerate)
~23.5 C-5 (menthyl)
~22.5 -CH(CH?5)2 (isovalerate)
~22.0 C-7 (menthyl)
~21.0 C-9 (menthyl)
~16.5 C-10 (menthyl)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Menthyl Isovalerate
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
~2960-2850 Strong C-H stretch Aliphatic
~1735 Strong C=0 stretch Ester
~1465 Medium C-H bend CH2, CHs
~1370 Medium C-H bend CHs
~1240 Strong C-O stretch Ester

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data for Menthyl Isovalerate

m/z Relative Intensity Possible Fragment
240 Low [M]* (Molecular lon)
] [M - CsHoO2]* (Loss of
139 High ]
isovalerate group)
) [M - CsH1002]* (Loss of
138 High ] ] ]
isovaleric acid)
) [CsH902]* (Isovalerate acylium
102 Medium ]
ion)
) [CeH11]* (Fragment from
83 Medium )
menthyl ring)
) [CaHo]* (tert-Butyl cation from
57 High ]
isovalerate)
CsHy7]* (Isopropyl cation from
43 High [CsH7]* (Isopropy

isovalerate)

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for the structural elucidation of
Menthyl Isovalerate.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Menthyl Isovalerate in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-
2 seconds.

o Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alonger relaxation delay (5-10 seconds) may be necessary for accurate integration of
guaternary carbons, although this is not critical for routine identification.

o Alarger number of scans (e.g., 128-1024) will be required due to the low natural
abundance of the 13C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
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baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for *H and 77.16
ppm for the central peak of the CDCIs triplet in the 13C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Menthyl Isovalerate.
Methodology:

o Sample Preparation: As Menthyl Isovalerate is a liquid at room temperature, a neat
spectrum can be obtained. Place a small drop of the sample between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty salt plates.

[¢]

Place the sample-loaded salt plates in the sample holder.

[e]

Acquire the sample spectrum over the range of 4000-400 cm~1.

o

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Menthyl
Isovalerate.

Methodology:

o Sample Introduction: Introduce a dilute solution of Menthyl Isovalerate in a volatile organic
solvent (e.g., methanol or hexane) into the mass spectrometer. For a volatile compound like
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Menthyl Isovalerate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred
method for separation and analysis.

 Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is
typically used.

e GC Conditions (for GC-MS):

[¢]

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

[e]

o

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes,
then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.
o lon Source Temperature: 230 °C.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. Compare the obtained spectrum with library spectra for
confirmation.

Visualization of Spectroscopic Workflow and Data
Correlation

The following diagrams, generated using Graphviz, illustrate the logical flow of the
spectroscopic analysis and the relationship between the spectral data and the molecular
structure of Menthyl Isovalerate.
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Caption: Workflow for the spectroscopic analysis of Menthyl Isovalerate.

Caption: Correlation of spectroscopic data to the molecular structure.

« To cite this document: BenchChem. [Spectroscopic Analysis of Menthyl Isovalerate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3434772?utm_src=pdf-body-img
https://www.benchchem.com/product/b3434772?utm_src=pdf-body
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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